

5,7-Dibromo-1H-indazole molecular structure and weight

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Compound of Interest

Compound Name: 5,7-Dibromo-1H-indazole

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Technical Guide: 5,7-Dibromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **5,7-Dibromo-1H-indazole**, a key heterocyclic compound utilized in pharmaceutical research and materials science. This guide details its molecular structure, physicochemical properties, a representative synthesis protocol, and its role as a versatile building block in the development of novel therapeutic agents.

Core Molecular and Physical Properties

5,7-Dibromo-1H-indazole is a substituted indazole featuring two bromine atoms on its bicyclic aromatic ring structure. These modifications significantly influence its chemical reactivity, making it a valuable intermediate in organic synthesis.^[1]

Quantitative Data Summary

The key physicochemical properties of **5,7-Dibromo-1H-indazole** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₇ H ₄ Br ₂ N ₂ [1]
Molecular Weight	275.93 g/mol [1]
CAS Number	50477-28-6 [1] [2]
Appearance	Off-white solid [1]
Purity	≥ 97% [1]
Storage Temperature	0-8 °C [1]

Synthesis of 5,7-Dibromo-1H-indazole: A Representative Protocol

While specific literature detailing the direct synthesis of **5,7-Dibromo-1H-indazole** is not readily available, a general and robust methodology can be adapted from established protocols for the synthesis of similar brominated indazoles. The following protocol is a representative example based on the diazotization of a substituted aniline followed by cyclization, a common strategy for forming the indazole core.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.

Experimental Protocol

Objective: To synthesize **5,7-Dibromo-1H-indazole** from a suitable starting material such as 3,5-dibromo-2-methylaniline.

Materials:

- 3,5-dibromo-2-methylaniline
- Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)

- Stannous Chloride (SnCl_2) or other suitable reducing agent
- Appropriate organic solvents (e.g., Ethanol, Ethyl Acetate)
- Deionized Water
- Ice

Procedure:

- Diazotization:
 - Dissolve 3,5-dibromo-2-methylaniline in a mixture of hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
 - Stir the resulting diazonium salt solution at this temperature for 30-60 minutes.
- Reductive Cyclization:
 - In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride, in concentrated hydrochloric acid.
 - Cool the reducing agent solution in an ice bath.
 - Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution. Vigorous stirring is essential during this addition.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
- Work-up and Isolation:
 - Neutralize the reaction mixture by the slow addition of a base, such as sodium hydroxide solution, while cooling in an ice bath.

- Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purification:
 - The crude **5,7-Dibromo-1H-indazole** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

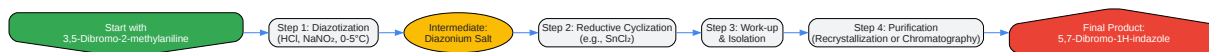
Applications in Research and Development

5,7-Dibromo-1H-indazole serves as a critical intermediate in the synthesis of a variety of bioactive molecules. Its unique structure, enhanced by the presence of two bromine atoms, allows for further functionalization and modification, making it a valuable scaffold in drug discovery.^[1]

- **Pharmaceutical Development:** It is a key building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.^[1] The indazole core is a recognized pharmacophore present in numerous kinase inhibitors and other targeted therapies.
- **Biochemical Research:** This compound and its derivatives are used in studies investigating the mechanisms of action of enzymes and receptors, contributing to a deeper understanding of cellular signaling pathways.^[1]
- **Materials Science:** The electronic properties of the dibrominated indazole ring make it a compound of interest for the development of novel organic materials, such as organic semiconductors.^[1]

Logical Workflow for Synthesis

The following diagram illustrates the general logical workflow for the synthesis of a brominated indazole, as described in the representative protocol.



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Caption: A logical workflow for the synthesis of **5,7-Dibromo-1H-indazole**.

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References

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